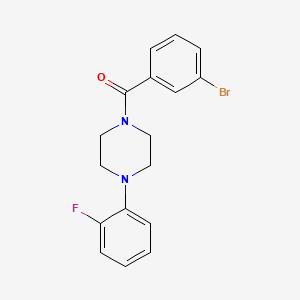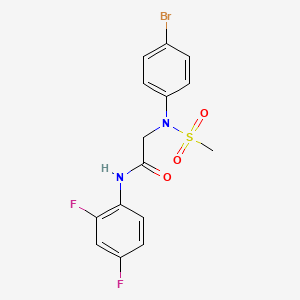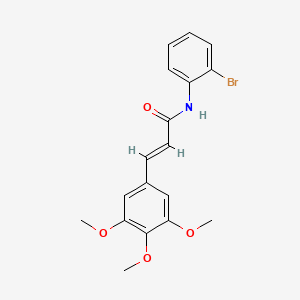![molecular formula C21H20BrNO2 B3639323 3-[5-(4-bromophenyl)-1-(4-ethylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3639323.png)
3-[5-(4-bromophenyl)-1-(4-ethylphenyl)-1H-pyrrol-2-yl]propanoic acid
Overview
Description
3-[5-(4-bromophenyl)-1-(4-ethylphenyl)-1H-pyrrol-2-yl]propanoic acid is an organic compound of interest in various scientific fields due to its unique structural attributes. Its structure comprises a bromophenyl and an ethylphenyl group attached to a pyrrole ring, linked via a propanoic acid chain. This compound's design lends itself to numerous chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-bromophenyl)-1-(4-ethylphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multistep organic reactions starting from easily available precursors:
Pyrrole Formation: : Starting with the synthesis of the pyrrole ring by reacting 4-bromobenzaldehyde with 4-ethylphenylamine, followed by cyclization under acidic conditions.
Bromophenyl and Ethylphenyl Substitution: : The pyrrole intermediate is then subjected to Friedel-Crafts alkylation using aluminum chloride as a catalyst to introduce the 4-bromophenyl and 4-ethylphenyl groups.
Propanoic Acid Attachment: : A Grignard reaction with ethylmagnesium bromide introduces the propanoic acid side chain.
Industrial Production Methods
Industrial production mirrors laboratory synthesis but on a larger scale, often using:
Continuous Flow Reactors: : To increase reaction efficiency and product yield.
Catalyst Recycling: : To minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Reacts with oxidizing agents like potassium permanganate, converting the propanoic acid to a carboxylic acid derivative.
Reduction: : Uses reducing agents such as lithium aluminum hydride, targeting the bromophenyl group to form an amine derivative.
Substitution: : Electrophilic and nucleophilic substitutions occur at the bromophenyl ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Aluminum chloride, palladium on carbon.
Major Products Formed
Oxidation: : 3-[5-(4-carboxyphenyl)-1-(4-ethylphenyl)-1H-pyrrol-2-yl]propanoic acid.
Reduction: : 3-[5-(4-aminophenyl)-1-(4-ethylphenyl)-1H-pyrrol-2-yl]propanoic acid.
Substitution: : Various substituted phenyl derivatives depending on the nucleophiles or electrophiles used.
Scientific Research Applications
3-[5-(4-bromophenyl)-1-(4-ethylphenyl)-1H-pyrrol-2-yl]propanoic acid is pivotal in:
Chemistry: : As a precursor in organic synthesis for complex molecule construction.
Biology: : In bioorganic chemistry for studying enzyme interactions and binding affinities.
Medicine: : Potential drug development, targeting specific receptors or enzymes.
Industry: : Polymer science and material engineering, contributing to the development of new materials with tailored properties.
Mechanism of Action
Mechanism and Pathways
The compound's effects derive from its interaction with various molecular targets:
Binding to Enzymes: : Inhibiting or modulating enzyme activity.
Receptor Modulation: : Acting as an agonist or antagonist at specific receptors.
Pathways: : Involved in signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-[5-(4-chlorophenyl)-1-(4-ethylphenyl)-1H-pyrrol-2-yl]propanoic acid
3-[5-(4-fluorophenyl)-1-(4-ethylphenyl)-1H-pyrrol-2-yl]propanoic acid
3-[5-(4-methylphenyl)-1-(4-ethylphenyl)-1H-pyrrol-2-yl]propanoic acid
Uniqueness
Compared to its analogs, 3-[5-(4-bromophenyl)-1-(4-ethylphenyl)-1H-pyrrol-2-yl]propanoic acid stands out for its:
Unique Reactivity: : Bromine atom's influence on electrophilic and nucleophilic substitutions.
Biological Activity: : Specific interactions with biomolecules, leading to potential therapeutic applications.
There you go! A comprehensive look at this compound
Properties
IUPAC Name |
3-[5-(4-bromophenyl)-1-(4-ethylphenyl)pyrrol-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO2/c1-2-15-3-9-18(10-4-15)23-19(12-14-21(24)25)11-13-20(23)16-5-7-17(22)8-6-16/h3-11,13H,2,12,14H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVVVAMKSJOYDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=CC=C2C3=CC=C(C=C3)Br)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 2-furoate](/img/structure/B3639242.png)
![N-[4-(4-tert-butylphenoxy)phenyl]-2-nitrobenzamide](/img/structure/B3639246.png)
![1-(4-Bromophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B3639255.png)
![ethyl 2-[(benzylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3639272.png)
![2-{[(Benzylsulfanyl)acetyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B3639274.png)


![3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B3639287.png)
![N-(2,5-dimethoxy-4-{[(4-nitrophenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B3639292.png)

![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B3639304.png)
![2-[(2-bromophenyl)methylsulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B3639308.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3639318.png)

